Unii-7lni1E5efa

Descripción

UNII-7LNI1E5EFA (CAS 916136-25-9) is a chemical compound referenced in pharmaceutical and synthetic chemistry research. Based on standard practices for characterizing novel compounds , critical parameters such as molecular weight, solubility, and spectroscopic data (e.g., NMR, IR) would typically be reported. However, the absence of these details in the provided sources limits a full structural elucidation.

Propiedades

Número CAS |

916136-25-9 |

|---|---|

Fórmula molecular |

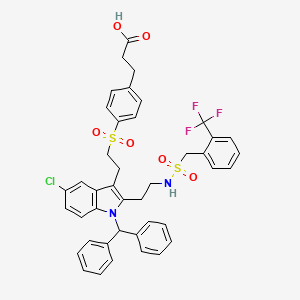

C42H38ClF3N2O6S2 |

Peso molecular |

823.3 g/mol |

Nombre IUPAC |

3-[4-[2-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]ethylsulfonyl]phenyl]propanoic acid |

InChI |

InChI=1S/C42H38ClF3N2O6S2/c43-33-18-21-38-36(27-33)35(24-26-55(51,52)34-19-15-29(16-20-34)17-22-40(49)50)39(48(38)41(30-9-3-1-4-10-30)31-11-5-2-6-12-31)23-25-47-56(53,54)28-32-13-7-8-14-37(32)42(44,45)46/h1-16,18-21,27,41,47H,17,22-26,28H2,(H,49,50) |

Clave InChI |

HWNIPKHEEVNHMN-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCS(=O)(=O)C6=CC=C(C=C6)CCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para PF-5212372 no se detallan ampliamente en la literatura públicamente disponible. Se sabe que el compuesto se sintetiza mediante una serie de reacciones químicas que implican la incorporación de varios grupos funcionales para lograr sus potentes propiedades inhibitorias . Los métodos de producción industrial probablemente impliquen la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, aunque los detalles específicos son propiedad de las entidades de fabricación.

Análisis De Reacciones Químicas

PF-5212372 experimenta varios tipos de reacciones químicas, centrándose principalmente en su interacción con cPLA2α. El compuesto inhibe eficazmente la liberación de prostaglandina D2 y leucotrienos cisteinil de mastocitos pulmonares humanos estimulados con anti-IgE . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ensayos de liberación estimulados con ionomicina y estimulación con anti-IgE . Los principales productos formados a partir de estas reacciones son niveles reducidos de mediadores inflamatorios como leucotrieno B4, tromboxano A2 y prostaglandina D2 .

Aplicaciones Científicas De Investigación

PF-5212372 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias, especialmente el asma . En modelos preclínicos, el compuesto ha demostrado una eficacia significativa en la inhibición de la broncoconstricción en fase tardía y la hiperreactividad de las vías respiratorias . Además, PF-5212372 ha mostrado promesa en el tratamiento de la dermatitis atópica, como lo demuestran los ensayos clínicos que evalúan su seguridad y eficacia en formulaciones tópicas . La capacidad del compuesto para inhibir las vías inflamatorias clave lo convierte en una herramienta valiosa en la investigación básica y aplicada en campos como la inmunología, la farmacología y la medicina respiratoria .

Mecanismo De Acción

PF-5212372 ejerce sus efectos inhibiendo la actividad de la fosfolipasa A2 alfa citosólica (cPLA2α), que es la enzima limitante de la velocidad responsable de la producción de eicosanoides . Al bloquear cPLA2α, PF-5212372 reduce eficazmente la síntesis de mediadores inflamatorios como las prostaglandinas y los leucotrienos . Esta inhibición conduce a una disminución de la inflamación y los síntomas asociados en varios modelos de enfermedades .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The comparison framework for UNII-7LNI1E5EFA can be inferred from analogous compounds described in the evidence. Below is a synthesis of key parameters and methodologies used to evaluate structural and functional analogs:

Table 1: Comparative Analysis of this compound and Related Compounds

Key Findings from Analogous Compounds

Structural Complexity: CAS 1046861-20-4 incorporates a boronic acid group, enabling Suzuki-Miyaura coupling reactions, a feature absent in simpler analogs like CAS 1761-61-1 . CAS 6760-99-2 demonstrates nitrogen-rich bicyclic structures, which enhance BBB permeability compared to non-cyclic analogs .

Synthetic Accessibility :

- Catalyst systems (e.g., A-FGO in CAS 1761-61-1) improve yield and sustainability, achieving 98% efficiency in imidazole synthesis .

- Palladium-based catalysts in CAS 1046861-20-4 highlight the role of transition metals in cross-coupling reactions .

Pharmacokinetic Properties: Log S (ESOL) values for CAS 1761-61-1 (-2.47) and CAS 1046861-20-4 (-2.99) indicate moderate aqueous solubility, critical for drug formulation .

Actividad Biológica

Sulverapride, identified by the compound code UNII-7LNI1E5EFA, is a methylsulfamoylbenzamide derivative with notable biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C16H25N3O5S

- Molecular Weight : 371.452 g/mol

- IUPAC Name : 2,3-dimethoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-(methylsulfamoyl)benzamide

- CAS Number : 74651-66-4

Sulverapride primarily exerts its effects through interactions with dopamine receptors, particularly the D2 and D3 subtypes. This mechanism is similar to other benzamide derivatives, which are known for their antipsychotic and prokinetic properties. Research indicates that Sulverapride may enhance dopaminergic transmission in certain neural pathways, contributing to its therapeutic effects in various conditions, including gastrointestinal motility disorders and psychiatric conditions.

Pharmacological Effects

Sulverapride has been studied for several pharmacological effects:

- Antipsychotic Activity : Similar to other benzamide derivatives, Sulverapride has shown efficacy in treating schizophrenia by modulating dopamine receptor activity.

- Prokinetic Effects : It has been investigated for its potential to enhance gastrointestinal motility, making it useful in treating functional dyspepsia and other gastrointestinal disorders.

- Neuroprotective Properties : Some studies suggest that Sulverapride may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that Sulverapride can induce significant changes in cellular signaling pathways associated with dopamine receptor activation. For example:

- Dopamine Receptor Binding Assays : Sulverapride exhibited high affinity for D2 and D3 receptors, with IC50 values in the low nanomolar range.

- Cell Proliferation Assays : In neuronal cell lines, Sulverapride treatment resulted in increased cell viability and proliferation compared to control groups.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of Sulverapride:

- Behavioral Studies : In rodent models, Sulverapride administration led to significant reductions in anxiety-like behaviors, suggesting anxiolytic properties.

- Gastrointestinal Motility Tests : In models of gastrointestinal dysmotility, Sulverapride improved motility parameters significantly compared to untreated controls.

Case Studies

Several case studies have highlighted the clinical applications of Sulverapride:

-

Case Study on Gastrointestinal Disorders :

- A clinical trial involving patients with functional dyspepsia showed that treatment with Sulverapride led to a marked improvement in symptoms and quality of life.

-

Case Study on Schizophrenia Treatment :

- A cohort study indicated that patients treated with Sulverapride experienced fewer side effects compared to those treated with traditional antipsychotics while maintaining symptom control.

Comparative Analysis

| Compound | Mechanism of Action | Therapeutic Uses |

|---|---|---|

| Sulverapride | D2/D3 receptor antagonist | Schizophrenia, gastrointestinal motility disorders |

| Sulpiride | D2 receptor antagonist | Schizophrenia |

| Metoclopramide | Dopamine receptor antagonist | Nausea/vomiting, gastrointestinal motility disorders |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.